molecular formula C20H22F3N5O2S B2947873 1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-(trifluoromethyl)phenyl)methyl)piperazin-1-yl)ethanone CAS No. 886916-52-5

1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-(trifluoromethyl)phenyl)methyl)piperazin-1-yl)ethanone

Cat. No. B2947873
CAS RN: 886916-52-5
M. Wt: 453.48
InChI Key: WATKQZPUUJHLIN-UHFFFAOYSA-N
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Description

The compound is a derivative of triazole, a class of heterocyclic compounds. Triazole derivatives have been studied for their potential neuroprotective and anti-neuroinflammatory properties . They have been found to exhibit promising activity in these areas, making them a subject of interest in pharmaceutical research .


Synthesis Analysis

The synthesis of triazole derivatives involves the design and characterization of novel compounds. This process includes the use of techniques such as mass spectra, 1HNMR, 13CNMR, and single X-Ray diffraction analysis . The synthesized compounds are then evaluated for their neuroprotective and anti-neuroinflammatory activity .


Molecular Structure Analysis

The molecular structure of triazole derivatives is confirmed through spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis . These techniques help in understanding the structure and properties of the synthesized compounds .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of triazole derivatives are complex and require careful analysis. The reactions involve the formation of various compounds and intermediates, each contributing to the final product .

Mechanism of Action

Target of Action

It contains athiazole ring and a triazole ring, both of which are found in many biologically active compounds . Thiazoles are found in compounds such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), and Tiazofurin (an antineoplastic drug) . Triazoles are present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .

Mode of Action

Compounds containing thiazole and triazole rings are known to interact with a variety of enzymes and receptors, showing versatile biological activities . The reaction of similar compounds occurs by the formation of a C-N bond between the nitrogen of the amino group and the carbonyl carbon, and the simultaneous proton transfer from nitrogen N1 to oxygen of the C=O bond .

Biochemical Pathways

Thiazole and triazole derivatives are known to affect a wide range of biological pathways due to their broad spectrum of biological activities .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.

Result of Action

Thiazole and triazole derivatives have been reported to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

properties

IUPAC Name

1-[4-[(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-[3-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F3N5O2S/c1-3-15-24-19-28(25-15)18(30)17(31-19)16(27-9-7-26(8-10-27)12(2)29)13-5-4-6-14(11-13)20(21,22)23/h4-6,11,16,30H,3,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WATKQZPUUJHLIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)C(F)(F)F)N4CCN(CC4)C(=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-(trifluoromethyl)phenyl)methyl)piperazin-1-yl)ethanone

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